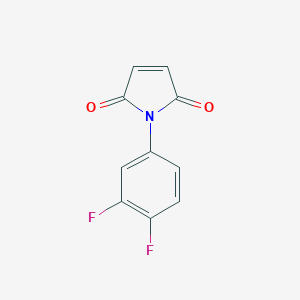

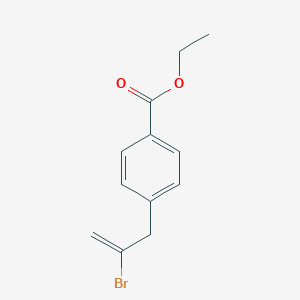

1-(3,4-二氟苯基)-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

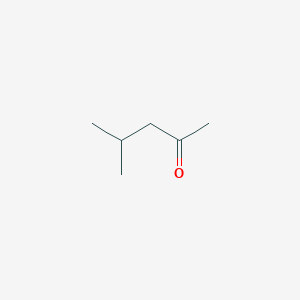

The compound "1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse range of biological activities and applications in material science due to their unique structural features .

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives, including those with substituents on the phenyl ring such as fluorine atoms, can be achieved through various synthetic methods. One approach involves the one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst, leading to tetraaryl derivatives . Another method includes the palladium-catalyzed aryl-aryl coupling reaction (Suzuki coupling) for the synthesis of π-conjugated polymers containing 1H-pyrrole-2,5-dione units . Additionally, electrophilic substitution reactions have been used to introduce various substituents onto the pyrrole ring .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives is characterized by a pyrrole ring fused with a dione moiety. The presence of substituents like fluorine atoms can influence the electronic properties of the molecule. The crystal structure of a related compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, reveals a rigid conformation with three connected rings, which may be similar in difluorophenyl derivatives .

Chemical Reactions Analysis

1H-pyrrole-2,5-dione derivatives participate in various chemical reactions due to their reactive carbonyl groups. They can undergo reactions with nucleophilic reagents, coupling with diazonium salts, and can be used to synthesize biologically active substances . The presence of electron-withdrawing groups like fluorine can enhance their electrophilic properties, making them suitable for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. These compounds exhibit strong fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . They also show good solubility and processability into thin films, which is beneficial for electronic applications . The introduction of electron-withdrawing groups such as fluorine atoms can enhance their electron-accepting capabilities, as well as their optical and electronic properties .

科学研究应用

合成和光学性质

二酮吡咯吡咯(DPPs),包括化合物如1-(3,4-二氟苯基)-1H-吡咯-2,5-二酮,以其出色的光学性质而在染料、电子和成像等领域得到广泛应用。DPPs的合成和反应已被广泛探讨,揭示了它们在创造高质量颜料和用于场效应晶体管和太阳能电池等电子器件的组分方面的潜力。它们的线性和非线性光学性质尤为显著,具有明显的吸收巴托克移和增强的双光子吸收截面,使它们对未来技术应用具有吸引力(Grzybowski & Gryko, 2015)。

电子器件应用

DPPs的结构,包括1-(3,4-二氟苯基)-1H-吡咯-2,5-二酮变体,使它们成为π-共轭给体-受体型聚合物中的理想选择。这些聚合物由于其光学和电化学特性在电子器件中表现出色。这些聚合物的合成和性质,特别是含有isoDPP、BDP和NDP色团的聚合物,已经得到审查,突显了它们在超越现有基于DPP的电子器件性能方面的潜力(Deng et al., 2019)。

药物化学和药物发现

吡咯啉衍生物,包括与1-(3,4-二氟苯基)-1H-吡咯-2,5-二酮相关的化合物,在药物化学中得到了广泛研究。它们的饱和结构使得对药效团空间的高效探索成为可能,有助于立体化学并增加三维覆盖。对具有吡咯啉环的生物活性分子的审查,包括吡咯啉、吡咯啉-2-酮和吡咯啉-2,5-二酮,强调了它们在开发用于治疗人类疾病的化合物方面的重要性,重点关注碳的立体化对生物活性的影响(Petri et al., 2021)。

催化和合成化学

与1-(3,4-二氟苯基)-1H-吡咯-2,5-二酮结构类似的吡喃并[2,3-d]嘧啶骨架在医药和制药行业中起着关键的前体作用。通过使用混合催化剂,如有机催化剂、金属催化剂和纳米催化剂,通过一锅多组分反应合成取代衍生物的方法已经得到审查,突显了用于开发先导分子的广泛催化应用(Parmar et al., 2023)。

属性

IUPAC Name |

1-(3,4-difluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNOVCCMWCOYQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369685 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

154505-91-6 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)

![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)